(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone
Overview
Description
(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone: is a chemical compound that features a brominated thiophene ring attached to a piperidine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Bromination of thiophene: Thiophene is first brominated to produce 5-bromothiophene.
Formation of piperidin-1-yl-methanone: The piperidin-1-yl-methanone moiety is then introduced through a series of reactions involving amine and carbonyl chemistry.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the thiophene or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered structural features.
Substitution Products: Derivatives with different substituents on the thiophene or piperidine rings.
Scientific Research Applications
(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological context in which it is used. For example, in antimicrobial applications, it may interact with bacterial cell walls or enzymes, disrupting their function.
Comparison with Similar Compounds
(5-Bromothiophen-3-yl)-piperidin-1-yl-methanone: can be compared with other similar compounds, such as:
5-Bromothiophene: Similar structure but lacks the piperidine ring.
Piperidin-1-yl-methanone: Similar to the target compound but without the brominated thiophene.
Other brominated thiophenes: Compounds with different substituents on the thiophene ring.
Uniqueness: The presence of both the brominated thiophene and the piperidine ring gives this compound unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-6-8(7-14-9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPNXYSIVQVWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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